(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione
Overview
Description
(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes an acetyl group, a benzylidene moiety, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione typically involves the condensation of 1-acetylpiperazine-2,5-dione with benzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the piperazine ring.
Substitution: It can participate in nucleophilic substitution reactions where the benzylidene moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a base like triethylamine or pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced piperazine derivatives with hydrogenated rings.
Substitution: Substituted piperazine derivatives with new functional groups replacing the benzylidene moiety.
Scientific Research Applications
Chemistry: (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological effects.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved in its biological activity are still under investigation, and further studies are required to determine its precise mechanism of action.
Comparison with Similar Compounds
1-Acetylpiperazine-2,5-dione: A precursor in the synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione.
Benzylidenepiperazine derivatives: Compounds with similar structural features but different substituents on the piperazine ring or benzylidene moiety.
Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCOATFQVUUHFN-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C\C2=CC=CC=C2)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.